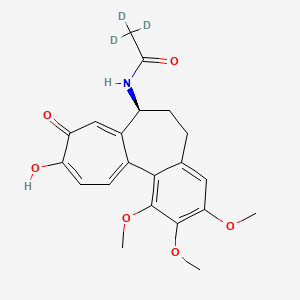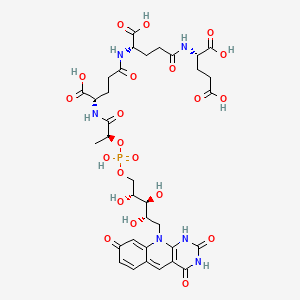
Propofol-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propofol-d17 is a deuterated analog of propofol, a widely used intravenous anesthetic agent. The deuterium labeling in this compound involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of propofol, as well as to visualize its interactions in biological systems using advanced imaging techniques .
Mechanism of Action
Target of Action
The primary target of Propofol-d17 is the GABA receptors in neurons . GABA (gamma-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system. Propofol potently and directly activates GABA receptors, leading to an increase in inhibitory synaptic transmission .
Mode of Action
This compound interacts with its targets primarily through allosteric interactions . Allosteric interactions involve the modification of an enzyme’s activity through the binding of an effector molecule at a site other than the enzyme’s active site. In the case of this compound, it potentiates the GABA receptors, enhancing their inhibitory effect . It has also been speculated that this compound may interact with the plasma membrane of neurons .
Biochemical Pathways
This compound affects the GABAergic pathway by potentiating the GABA receptors . This potentiation increases the inhibitory effect of GABA, leading to decreased neuronal excitability. This compound also inhibits glutamate receptor-mediated excitatory synaptic transmission , further contributing to its overall inhibitory effect.
Pharmacokinetics
Propofol is administered intravenously and has a narrow therapeutic margin . It undergoes extensive pharmacokinetic and pharmacodynamic interactions with other hypnotic drugs and opioids . The exact pharmacokinetics of this compound may vary and would require further investigation.
Result of Action
The primary result of this compound action is the induction of sedation and general anesthesia . By potentiating GABA receptors and inhibiting excitatory synaptic transmission, this compound decreases neuronal excitability, leading to sedation . It primarily concentrates at the cell membrane of neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can impact its efficacy . As this compound is a deuterated analog of Propofol, it’s reasonable to assume that similar environmental factors would influence its action.
Biochemical Analysis
Biochemical Properties
Propofol-d17, like Propofol, is known to directly activate GABAA receptors and inhibit excitatory synaptic transmission mediated by glutamate receptors . This interaction with GABAA receptors and glutamate receptors plays a significant role in its anesthetic properties .
Cellular Effects
This compound primarily concentrates at the cell membrane of neurons . It has been speculated that anesthetics like Propofol may interact with the plasma membrane of cells to induce hypnosis
Molecular Mechanism
The molecular mechanism of this compound is believed to be similar to that of Propofol. Evidence suggests that Propofol potentiates GABAA receptors . It’s also suggested that Propofol affects other ion channels . In addition to protein-specific interactions, it’s hypothesized that anesthetics interact with the plasma membrane of cells .
Temporal Effects in Laboratory Settings
Studies on Propofol have shown that it can be isolated from biological samples after they are alkalinized to a basic pH followed by extraction with heptane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propofol-d17 involves the deuteration of propofol. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically occurs under mild conditions with the use of a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium exchange. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Propofol-d17, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound back to its original phenolic form.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenolic form of this compound.
Substitution: Various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
Propofol-d17 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of propofol.
Biology: Employed in imaging studies to visualize the distribution and interaction of propofol in biological systems using techniques like stimulated Raman scattering microscopy.
Medicine: Utilized in pharmacological research to understand the mechanisms of action and potential side effects of propofol.
Industry: Applied in the development of new anesthetic formulations and in forensic toxicology for drug monitoring .
Comparison with Similar Compounds
Similar Compounds
Propofol: The non-deuterated form of propofol-d17.
Etomidate: Another intravenous anesthetic with a similar mechanism of action.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which allows for advanced imaging and tracing studies. This modification provides insights into the pharmacokinetics and pharmacodynamics of propofol that are not possible with the non-deuterated form. Additionally, the use of this compound in stimulated Raman scattering microscopy enables real-time visualization of its distribution and interactions in living cells .
Properties
CAS No. |
1261393-54-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
195.379 |
IUPAC Name |
3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChI Key |
OLBCVFGFOZPWHH-ACWNEFEHSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O |
Synonyms |
2,6-Bis(1-methylethyl)phenol-d17; 2,6-Diisopropylphenol-d17; 2,6-Bis(isopropyl)phenol-d17; 2,6-Diisopropylphenol-d17; Ampofol-d17; Anepol-d17; Aquafol-d17; Diprifusor-d17; Diprivan-d17; Diprivan 10-d17; Diprofol-d17; Disoprivan-d17; Disoprofol-d17; F |
Origin of Product |
United States |
Q1: Why is Propofol-d17 used as an internal standard for Propofol quantification?
A: this compound, a deuterated form of Propofol, shares very similar chemical properties with the analyte. This similarity results in comparable behavior during sample preparation and analysis. Using this compound as an internal standard [] helps correct for variations in extraction efficiency, ionization, and other factors that can influence the accuracy and precision of the measurements. This is particularly crucial for bioequivalence studies where even minor variations in drug levels need to be accounted for.
Q2: What are the advantages of the LC-APCI-MS/MS method described in the study for Propofol quantification?
A: The study by highlights several advantages of their developed LC-APCI-MS/MS method. Firstly, the method employs a simple one-step protein precipitation for sample preparation, making it quicker and more efficient compared to more complex extraction methods. Secondly, the combination of liquid chromatography and atmospheric pressure chemical ionization tandem mass spectrometry offers high sensitivity and selectivity, allowing for accurate Propofol quantification even at low concentrations within the therapeutic range. This is crucial for bioequivalence studies that aim to demonstrate comparable drug exposure profiles between different formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


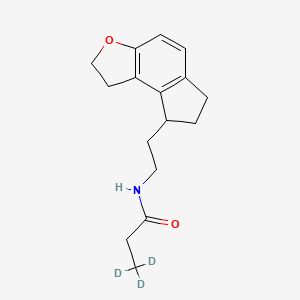
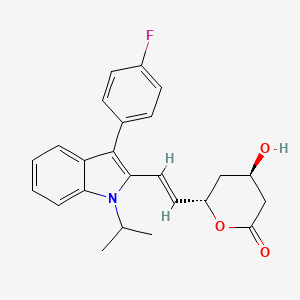

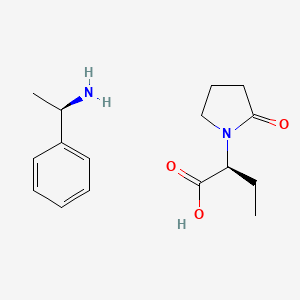
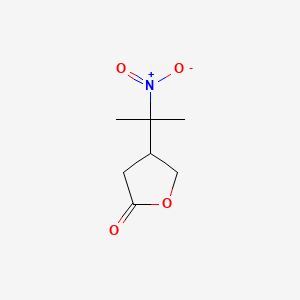
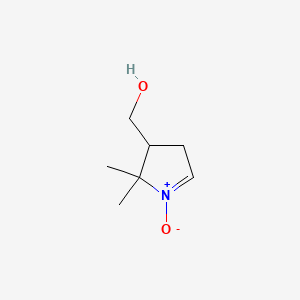
![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)
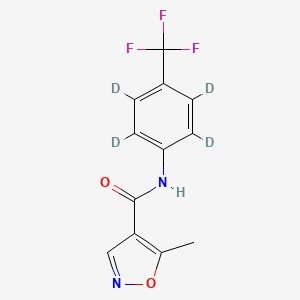
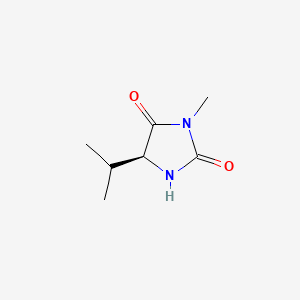

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
